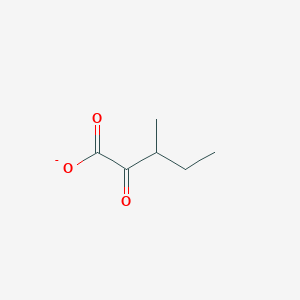

3-Methyl-2-oxopentanoate

説明

Significance as a Branched-Chain Alpha-Keto Acid Metabolite

3-Methyl-2-oxopentanoate is one of the three primary branched-chain α-keto acids (BCKAs) formed during the catabolism of essential amino acids. nih.gov Specifically, it is the α-keto acid analog of isoleucine. nih.gov The initial step in the breakdown of the BCAAs—leucine (B10760876), isoleucine, and valine—is a reversible transamination process. This reaction is catalyzed by branched-chain aminotransferase (BCAT) enzymes, which transfer the α-amino group from the BCAA to an acceptor molecule, typically α-ketoglutarate. frontiersin.org This process yields glutamate (B1630785) and the corresponding BCKAs. frontiersin.org The BCKAs derived from leucine, isoleucine, and valine are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively. frontiersin.org

The accumulation of BCAAs and their corresponding BCKAs is a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. nih.govnih.govresearchgate.net This condition results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the enzyme responsible for the irreversible breakdown of BCKAs. nih.govfrontiersin.orgnih.gov Consequently, this compound serves as a critical clinical marker for diagnosing and monitoring MSUD. foodb.canih.gov

Overview of its Central Role in Metabolic Pathways

This compound holds a central position in several key metabolic pathways. genome.jp Following its formation from isoleucine, it undergoes oxidative decarboxylation catalyzed by the BCKDH complex. frontiersin.orgkegg.jp This multi-enzyme complex is crucial for the catabolism of all three BCKAs. kegg.jp The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives, releasing carbon dioxide and producing NADH. frontiersin.orgkegg.jp Specifically, this compound is converted to (S)-2-methylbutanoyl-CoA. kegg.jp

These acyl-CoA derivatives can then enter other significant metabolic routes. For instance, the products of BCAA catabolism, acetyl-CoA and propionyl-CoA, are substrates for lipid synthesis. frontiersin.org This highlights the role of this compound as an important metabolic intermediate connecting amino acid metabolism with energy production and lipid metabolism. solubilityofthings.comfoodb.ca Research has also pointed to the involvement of BCKAs in regulating the synthesis of neurotransmitters and their potential impact on brain energy metabolism. frontiersin.orgfrontiersin.org

The intricate pathways involving this compound are fundamental to understanding normal cellular processes and the pathophysiology of metabolic diseases. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (3S)-3-methyl-2-oxopentanoate |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Monoisotopic Mass | 130.0630 u |

Data sourced from multiple chemical databases. genome.jpebi.ac.uknih.gov

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Function |

| Branched-chain aminotransferase (BCAT) | 2.6.1.42 | Catalyzes the reversible transamination of isoleucine to form this compound. nih.gov |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | 1.2.4.4 | Catalyzes the irreversible oxidative decarboxylation of this compound. expasy.orgnih.gov |

| 3-methyl-2-oxobutanoate (B1236294) dehydrogenase (ferredoxin) | 1.2.7.7 | A member of the 2-oxoacid oxidoreductases that can act on this compound. genome.jp |

Structure

2D Structure

3D Structure

特性

分子式 |

C6H9O3- |

|---|---|

分子量 |

129.13 g/mol |

IUPAC名 |

3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |

InChIキー |

JVQYSWDUAOAHFM-UHFFFAOYSA-M |

SMILES |

CCC(C)C(=O)C(=O)[O-] |

正規SMILES |

CCC(C)C(=O)C(=O)[O-] |

同義語 |

2-keto methylvalerate 2-keto-3-methylvaleric acid 2-oxo-3-methylvalerate 3-methyl-2-oxopentanoate alpha-keto-beta-methyl-n-valeric acid alpha-keto-beta-methylvalerate alpha-keto-beta-methylvaleric acid alpha-keto-beta-methylvaleric acid, (+-)-isomer alpha-keto-beta-methylvaleric acid, (S)-isomer alpha-keto-beta-methylvaleric acid, calcium salt alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, sodium salt alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer KMVA |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways Involving 3 Methyl 2 Oxopentanoate

Formation from Branched-Chain Amino Acids

The primary route for the formation of 3-methyl-2-oxopentanoate is through the catabolism of isoleucine. This process is initiated by a transamination reaction that converts the amino acid into its corresponding α-keto acid. nih.gov

The biosynthesis of this compound begins with the reversible transamination of L-isoleucine. wikipedia.orgwikipedia.org This reaction involves the transfer of the amino group from L-isoleucine to an α-keto acid acceptor, most commonly α-ketoglutarate. The products of this reaction are (S)-3-methyl-2-oxopentanoate and L-glutamate. ebi.ac.ukuniprot.org

This crucial first step in BCAA degradation is catalyzed by a class of enzymes known as branched-chain amino acid aminotransferases (BCATs), also referred to as branched-chain amino acid transaminases. wikipedia.orgfrontiersin.org In eukaryotes, including humans, there are two main isoforms of BCAT, which differ in their subcellular localization and tissue distribution:

Cytosolic BCAT (BCAT1): This isoform is found in the cytoplasm and is predominant in tissues like the brain and placenta. wikipedia.orgnih.gov

Mitochondrial BCAT (BCATm or BCAT2): Located within the mitochondria, this is the more ubiquitous isoform, found in most tissues, with particularly high levels in skeletal muscle. wikipedia.orgnih.gov

Both BCAT1 and BCAT2 catalyze the same reversible reaction, but their different locations suggest distinct physiological roles in managing BCAA and branched-chain α-keto acid (BCKA) pools within the cell. wikipedia.orgnih.gov

The enzymatic conversion of L-isoleucine to this compound is a classic example of a transamination reaction that is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). frontiersin.org The BCAT enzyme facilitates a bidirectional process, meaning it can catalyze both the degradation of BCAAs to form BCKAs and the synthesis of BCAAs from BCKAs, depending on the relative concentrations of substrates and products. frontiersin.orgnih.gov In humans, who cannot synthesize BCAAs de novo, the primary role of BCATs is catabolic. wikipedia.org

This enzymatic process ensures that the optical configuration of the β-carbon atom of isoleucine is maintained, resulting in the formation of the (S)-enantiomer of this compound. scispace.com

| Enzyme/Complex | Location | Substrate(s) | Product(s) | Cofactor |

| Branched-Chain Amino Acid Aminotransferase (BCAT1/BCAT2) | Cytosol / Mitochondria | L-isoleucine, α-ketoglutarate | (S)-3-methyl-2-oxopentanoate, L-glutamate | Pyridoxal 5'-phosphate (PLP) |

Role of Isoleucine Transamination and Related Enzymes

Catabolism and Degradation Pathways

Following its formation, this compound enters a degradative pathway that ultimately feeds into central energy metabolism. This process is irreversible and commits the carbon skeleton of isoleucine to oxidation.

The key regulatory step in the catabolism of all three BCKAs, including this compound, is their oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDC). taylorandfrancis.comwikipedia.org This large, multi-enzyme complex is located on the inner membrane of the mitochondria. wikipedia.org

The BCKDC catalyzes an irreversible reaction that converts this compound into α-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. wikipedia.orgexpasy.orgqmul.ac.uk The complex is composed of three main catalytic components: a 2-oxoacid dehydrogenase (E1), a dihydrolipoamide (B1198117) acyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). expasy.orgqmul.ac.uk The BCKDC acts on the α-keto acids derived from isoleucine ((S)-3-methyl-2-oxopentanoate), leucine (B10760876) (4-methyl-2-oxopentanoate), and valine (3-methyl-2-oxobutanoate). wikipedia.orgebi.ac.uk

| Enzyme/Complex | Location | Substrate(s) | Product(s) |

| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) | Mitochondrial Inner Membrane | (S)-3-methyl-2-oxopentanoate, CoA, NAD+ | α-methylbutyryl-CoA, CO2, NADH |

The degradation of this compound serves as an anaplerotic pathway, meaning it replenishes intermediates of the tricarboxylic acid (TCA) cycle. The product of the BCKDC reaction, α-methylbutyryl-CoA, undergoes further oxidation through a series of steps analogous to fatty acid β-oxidation. wikipedia.org

This pathway ultimately yields two key metabolites that can enter the TCA cycle:

Acetyl-CoA: This two-carbon unit can condense with oxaloacetate to form citrate, initiating the TCA cycle. taylorandfrancis.comecmdb.ca

Propionyl-CoA: This three-carbon unit is converted in a three-step process to succinyl-CoA, another TCA cycle intermediate. taylorandfrancis.comlibretexts.org

By contributing both acetyl-CoA and succinyl-CoA, the catabolism of isoleucine, via this compound, is both ketogenic and glucogenic and serves as a significant source of cellular energy. taylorandfrancis.comlibretexts.org

The catabolism of this compound inherently involves the formation of acyl-coenzyme A (acyl-CoA) esters. The initial product of the BCKDC-catalyzed reaction is α-methylbutyryl-CoA. wikipedia.org Subsequent breakdown steps also proceed via CoA intermediates.

These mitochondrial acyl-CoA molecules can be reversibly converted to acyl-carnitine esters through the action of carnitine acyltransferases, such as carnitine O-acetyltransferase (CrAT). mdpi.com This process is vital for several reasons:

Buffering the Acyl-CoA Pool: It prevents the accumulation of acyl-CoA esters, which can inhibit enzymes like the BCKDC itself.

Transport: Acyl-carnitines can be transported across mitochondrial membranes, allowing for the movement of acyl groups between cellular compartments. mdpi.com

The metabolism of this compound leads to the formation of specific acyl-carnitines, including 2-methylbutyryl-carnitine from its immediate breakdown, as well as acetyl-carnitine and propionyl-carnitine from its further catabolism. researchgate.net The interaction of various acyl-CoA and acyl-carnitine esters can influence the rate of BCKA oxidation in tissues like muscle and liver. nih.gov

| Precursor | Acyl-CoA Intermediate | Acyl-Carnitine Derivative |

| (S)-3-methyl-2-oxopentanoate | α-methylbutyryl-CoA | 2-methylbutyryl-carnitine |

| α-methylbutyryl-CoA | Acetyl-CoA | Acetyl-carnitine |

| α-methylbutyryl-CoA | Propionyl-CoA | Propionyl-carnitine |

Integration of Catabolic Products into the Tricarboxylic Acid (TCA) Cycle

Comparative Metabolic Flux Analysis

Comparative metabolic flux analysis provides a quantitative framework for understanding the rates of metabolic reactions, or fluxes, within a biological system. This approach is instrumental in deciphering how cells and organisms adjust their metabolic networks in response to genetic or environmental perturbations. For this compound, a key intermediate in branched-chain amino acid metabolism, flux analysis reveals the dynamic nature of its production and consumption across different tissues and metabolic states.

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways. By introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can follow the labeled atoms as they are incorporated into downstream metabolites. mdpi.com This methodology is fundamental for elucidating the reaction steps and connectivity of pathways involving this compound. mdpi.comnih.gov

The general principle involves introducing a labeled precursor into a biological system and then analyzing the distribution of the isotopic label in various metabolites over time. mdpi.com Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect and quantify the incorporation of these heavy isotopes into molecules like this compound and its metabolic derivatives. nih.govnih.govd-nb.info For instance, by providing an organism with ¹³C-labeled isoleucine, the appearance of the ¹³C label in (S)-3-Methyl-2-oxopentanoate can be tracked, confirming the precursor-product relationship and the activity of the transamination pathway. nih.govthegoodscentscompany.com Similarly, deuterium-labeled versions of this compound have been synthesized to study its metabolic fate. researchgate.net

The selection of the isotopic tracer is crucial and depends on the specific metabolic pathway being investigated. cortecnet.com For example, different isotopomers of glucose, such as [1,2-¹³C₂]-glucose, can be used to probe the relative contributions of different pathways to the synthesis of the precursors of this compound. mdpi.comcortecnet.com The resulting labeling patterns in proteinogenic amino acids and their keto-acid analogues provide rich data sets for constructing and validating metabolic models.

Table 1: Isotopic Labeling Strategies for Studying this compound Metabolism

| Isotopic Tracer | Labeled Precursor | Pathway Investigated | Analytical Method | Research Finding | Citation |

|---|---|---|---|---|---|

| ¹³C | L-[¹³C]isoleucine | Isoleucine catabolism | Gas Chromatography-Mass Spectrometry (GC-MS) | Demonstrates the conversion of isoleucine to S-3-methyl-2-oxopentanoate and allows for label enrichment analysis in plasma. | nih.gov |

| ²H (Deuterium) | [3-²H]3-methyl-2-oxopentanoic acid | Lankamycin (B1674470) biosynthesis | ²H NMR Spectroscopy | Used to trace the incorporation of the isoleucine skeleton into the lankamycin antibiotic structure in Streptomyces rochei. | researchgate.net |

| ¹³C | [U-¹³C]this compound | Branched-chain keto acid metabolism | High-Performance Liquid Chromatography (HPLC) | Traces the formation of intact acyl-coenzyme A intermediates in rat liver mitochondria. | thegoodscentscompany.com |

Quantitative Assessment of Metabolic Fluxes in Biological Systems

Metabolic Flux Analysis (MFA) is a computational method that uses the data from isotopic labeling experiments to calculate the rates of intracellular reactions. nih.govmdpi.com By creating a stoichiometric model of the relevant metabolic network and fitting it to the measured isotopic labeling patterns, MFA can provide a detailed, quantitative picture of cellular metabolism. d-nb.infomdpi.com This approach moves beyond simple pathway identification to quantify how much of a given metabolite is flowing through a particular reaction or pathway under specific conditions.

For this compound, which is the branched-chain keto acid (BCKA) derived from isoleucine, quantitative flux analysis has been critical in understanding its inter-organ transport and metabolism. physiology.orgphysiology.org Studies in multicatheterized pig models have allowed for the simultaneous measurement of net fluxes of BCKAs, including this compound (also abbreviated as KMV), across major organs. nih.govresearchgate.net These investigations reveal a complex interplay between tissues, where some organs are net producers and others are net consumers of these metabolites, with the balance shifting significantly between postabsorptive (fasted) and postprandial (fed) states. physiology.orgnih.govresearchgate.net

In the postprandial state, for example, the hindquarter (representing muscle) becomes a significant net releaser of all BCKAs, including this compound. physiology.orgnih.gov This release is counterbalanced by a substantial uptake of these keto acids by the liver. physiology.orgnih.gov This quantitative assessment highlights the central role of the liver in clearing BCKAs from circulation after a meal and the role of muscle in providing them, likely from the transamination of branched-chain amino acids. nih.govnih.gov Such quantitative data are essential for a complete understanding of whole-body amino acid and energy homeostasis. nih.gov

Table 2: Quantitative Net Fluxes of Total Branched-Chain Keto Acids (BCKAs) in a Pig Model

| Organ | Metabolic State | Net Flux (μmol/kg body wt/4 h) | Interpretation | Citation |

|---|---|---|---|---|

| Hindquarter (Muscle) | Postprandial | 46.2 | Net release of BCKAs into circulation. | physiology.orgnih.gov |

| Liver | Postprandial | -200 | Net uptake (consumption) of BCKAs from circulation. | physiology.orgnih.gov |

| Portal Drained Viscera | Postabsorptive | -144 (nmol/kg body wt/min) | Net uptake of BCKAs. | nih.govresearchgate.net |

Negative values indicate net uptake by the organ, while positive values indicate net release. Total BCKAs include α-ketoisocaproic acid (KIC), 3-methyl-2-oxovaleric acid (KMV), and 2-oxoisovalerate (KIV).

Enzymology and Molecular Interactions of 3 Methyl 2 Oxopentanoate

Enzymatic Reactions and Substrate Specificity

The metabolism of 3-methyl-2-oxopentanoate is primarily handled by two key classes of enzymes: branched-chain aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase complex (BCKDC). These enzymes catalyze the reversible transamination and irreversible oxidative decarboxylation steps, respectively.

Kinetic Studies of Key Enzymes (e.g., Branched-Chain Aminotransferase, BCKDC)

Kinetic studies reveal the efficiency and affinity with which enzymes process this compound, often in comparison to the keto acids of leucine (B10760876) (4-methyl-2-oxopentanoate, KIC) and valine (3-methyl-2-oxobutanoate, KIV).

Branched-Chain Aminotransferases (BCATs): These enzymes catalyze the reversible transfer of an amino group from an amino acid (like glutamate) to this compound to form isoleucine, or the reverse reaction. annualreviews.org Studies on BCATs from various organisms show differing specificities.

For instance, the recombinant plastid-located BCAT3 from Arabidopsis thaliana exhibits Michaelis-Menten kinetics and shows a high affinity for this compound (3MOP). oup.combioone.org It shares a similar Michaelis constant (Km) for 3MOP and the leucine-derived 4-methyl-2-oxopentanoate (B1228126) (4MOP), although the maximal velocity (Vmax) for 4MOP is approximately double that for 3MOP. oup.combioone.org Similarly, a BCAT from the archaeon Archaeoglobus fulgidus showed a preference for this compound among the branched-chain oxoacids. nih.gov In contrast, the BCAT from Thermoanaerobacter tenax is subject to substrate inhibition at this compound concentrations above 0.2 mM. frontiersin.org

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Notes | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana (BCAT3) | 0.14 ± 0.3 | 13.33 ± 0.68 | High affinity, comparable to the keto acid of leucine (4MOP). | oup.combioone.org |

| Oryza sativa (OsBCAT2) | 0.10 ± 0.01 | 2.10 ± 0.06 | Demonstrates significant activity with 3MOP. | researchgate.net |

| Thermoanaerobacter tenax (TTX BCAT) | 0.016 | 0.379 ± 0.02 | Shows substrate inhibition (Ki = 1.49 mM). | frontiersin.org |

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This large mitochondrial multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of all three BCKAs, which is the rate-limiting step in BCAA catabolism. nih.govwikipedia.org The complex from ox liver has been shown to oxidize D- and L-3-methyl-2-oxopentanoate. nih.gov The kinetic mechanism is a multi-step process involving decarboxylation, acyl group transfer to coenzyme A (CoA), and regeneration of cofactors. wikiwand.com While specific kinetic values for this compound are context-dependent, the enzyme complex processes all three BCKAs, ultimately producing their respective acyl-CoA derivatives. wikipedia.org

Regulatory Mechanisms of Enzymes Interacting with this compound (e.g., Phosphorylation)

The activity of the BCKDC is tightly controlled, primarily through a phosphorylation/dephosphorylation cycle. nih.govreactome.org This regulation is crucial for balancing the metabolic need for BCAA catabolism versus their conservation for protein synthesis. nih.gov

The key players in this regulation are:

BCKDH Kinase (BDK): This dedicated kinase phosphorylates specific serine residues on the E1α subunit of the BCKDC, leading to its inactivation. researchgate.netfrontiersin.org

BCKDH Phosphatase (PPM1K): This phosphatase removes the phosphate (B84403) groups, thereby reactivating the BCKDC. uniprot.org

This compound itself participates in this regulatory system. Along with the other BCKAs, it acts as an allosteric inhibitor of BDK. nih.gov By inhibiting the kinase, high concentrations of BCKAs lead to less phosphorylation and thus greater activity of the BCKDC, promoting their own breakdown. frontiersin.org However, the keto acid of leucine (KIC) is the most potent inhibitor of BDK, with this compound (KMV) and the keto acid of valine (KIV) showing reduced efficiency. nih.gov

Cofactor Dependencies and Interactions

The enzymatic processing of this compound relies on essential cofactors that participate directly in the catalytic reactions.

Role of Thiamine Pyrophosphate (TPP) in Decarboxylation Reactions

Thiamine pyrophosphate (TPP), a derivative of vitamin B1, is an indispensable cofactor for the E1 subunit (a decarboxylase) of the BCKDC. wikipedia.orgnih.gov TPP is required for the oxidative decarboxylation of all α-keto acids, including this compound. libretexts.org

The catalytic mechanism involves the following key steps:

The acidic C2 proton of the TPP thiazolium ring is removed, forming a reactive ylide (a carbanion). libretexts.org

The TPP ylide performs a nucleophilic attack on the 2-oxo carbonyl carbon of this compound.

This leads to the non-oxidative decarboxylation of the substrate, releasing CO₂ and forming a covalent intermediate (2-methyl-1-hydroxybutyl-ThPP). nih.gov

This TPP-bound intermediate is then processed by the subsequent E2 and E3 subunits of the complex. wikiwand.com TPP also plays a structural role; it helps to anchor a critical loop in the E1 active site that is involved in the regulatory phosphorylation process. nih.gov

Impact on Other Enzymatic Activities and Cellular Signaling Pathways

Beyond its role as a primary substrate, this compound and its metabolism can influence other cellular functions.

Inhibition of Other Dehydrogenases: At high concentrations, branched-chain 2-oxoacids are known inhibitors of the α-ketoglutarate dehydrogenase complex (OGDH), another critical mitochondrial enzyme in the Krebs cycle. nih.govresearchgate.net Studies have shown that this compound can inhibit H₂O₂ production dependent on OGDH. nih.govresearchgate.net

Production of Reactive Oxygen Species (ROS): The oxidation of this compound by the BCKDC complex itself can be a significant source of mitochondrial superoxide (B77818) and hydrogen peroxide (H₂O₂). nih.govnih.gov This ROS production can occur at high rates, potentially exceeding that of Complex I of the electron transport chain under certain conditions. nih.gov This process appears to be favored by a high NAD+/NADH ratio and is distinct from ROS generated at other mitochondrial sites. nih.gov

Enzyme Promiscuity and Metabolic Network Perturbations

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological role, can lead to novel metabolic connections and perturbations in the cellular network involving this compound. plos.orgresearchgate.net

For example, the Arabidopsis BCAT3 enzyme, while primarily a branched-chain aminotransferase, also displays substantial activity towards intermediates of the methionine chain elongation pathway, demonstrating its promiscuous nature. oup.com Computational models have predicted several potential promiscuous reactions involving (S)-3-methyl-2-oxopentanoate in engineered microbes. These include its formation from L-valine and pyruvate (B1213749) or its transamination to L-isoleucine by enzymes like alanine-valine transaminase (avtA), which are not its canonical partners. biorxiv.org

| Reaction | Promiscuous Enzyme (Gene) | Reference |

|---|---|---|

| (S)-3-methyl-2-oxopentanoate + L-glutamate → L-isoleucine + 2-oxoglutarate | Alanine-valine transaminase (avtA) | biorxiv.org |

| (S)-3-methyl-2-oxopentanoate + L-alanine → L-isoleucine + pyruvate | Alanine-valine transaminase (avtA) | biorxiv.org |

The accumulation or depletion of this compound can cause significant perturbations in the broader metabolic network, affecting pathways beyond BCAA metabolism. sci-hub.seasm.org For example, an integrated analysis of the metabolic network in the aphid Sipha maydis and its symbionts highlights this compound (3-M-2-OP) as a key node connecting the metabolism of different cellular compartments for amino acid biosynthesis. asm.org Such perturbations underscore the interconnectedness of cellular metabolism, where a change in the level of one intermediate can have far-reaching consequences.

Analysis of Off-Target Enzymatic Reactions and Substrate Ambiguity

The metabolic fate of this compound is primarily dictated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes its oxidative decarboxylation. expasy.org However, the specificity of enzymatic reactions is not absolute, leading to off-target reactions and substrate ambiguity where enzymes interact with non-primary substrates. This phenomenon, also known as enzyme promiscuity, is a critical factor in understanding the complete molecular interactions of metabolites like this compound.

The BCKDH complex itself exhibits substrate ambiguity. It is responsible for the degradation of all three branched-chain α-keto acids derived from the transamination of leucine, isoleucine, and valine. ebi.ac.uk This means that in addition to its action on (S)-3-methyl-2-oxopentanoate (the keto acid of isoleucine), the complex also processes 4-methyl-2-oxopentanoate (from leucine) and 3-methyl-2-oxobutanoate (B1236294) (from valine). expasy.orggenome.jpportlandpress.com Research on the ox liver mitochondrial enzyme has shown that these three branched-chain 2-oxo acids can inhibit the oxidation of each other, suggesting they compete for the same active site on a single enzyme complex. portlandpress.com This inherent substrate overlap ensures the coordinated catabolism of branched-chain amino acids but also represents a form of controlled enzymatic ambiguity.

Beyond its primary dehydrogenase complex, this compound can serve as a substrate for other, less specific enzymes. This is particularly evident in the context of aminotransferases and other dehydrogenase complexes.

Branched-Chain Aminotransferases (BCATs): These enzymes catalyze the reversible transamination step between branched-chain amino acids and their corresponding α-keto acids. nih.gov Some isoforms, such as the cytosolic BCAT4 in Arabidopsis thaliana, are notably promiscuous. While its primary role may be linked to methionine metabolism, BCAT4 demonstrates substantial activity with the 2-oxo acids of leucine, isoleucine (this compound), and valine, highlighting a clear case of substrate ambiguity that bridges different metabolic pathways. nih.gov

2-Oxoacid Dehydrogenase Complexes: There is evidence of potential off-target activity with other members of the 2-oxoacid dehydrogenase family. For instance, studies on isolated mitochondria suggest that under certain conditions, the 2-oxoglutarate dehydrogenase (OGDH) complex might use this compound as a weak substrate. nih.gov This type of interaction, while less efficient than the primary reaction with BCKDH, can contribute to metabolic crosstalk and the production of reactive oxygen species (ROS). nih.govsemanticscholar.org Conversely, research has also established that the pyruvate dehydrogenase complex does not oxidize branched-chain 2-oxo acids, indicating a limit to this promiscuity. portlandpress.com

The table below summarizes key enzymes that interact with this compound, illustrating the concepts of primary activity, substrate ambiguity, and off-target reactions.

| Enzyme/Complex | Gene(s) (Example Organism) | Interaction Type | Substrates |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | DBT, BCKDHA, BCKDHB (Human) | Primary / Substrate Ambiguity | This compound, 4-Methyl-2-oxopentanoate, 3-Methyl-2-oxobutanoate expasy.orggenome.jp |

| Branched-chain aminotransferase 4 (BCAT4) | At3g19710 (A. thaliana) | Substrate Ambiguity / Promiscuous | 4-methylthio-2-oxobutanoate, 4-methyl-2-oxopentanoate, this compound, 3-methyl-2-oxobutanoate nih.gov |

| 2-Oxoglutarate dehydrogenase (OGDH) complex | OGDH, DLST, DLD (Human) | Off-Target (Weak Substrate) | 2-Oxoglutarate (primary), potentially this compound nih.gov |

Methodologies for Identifying Metabolic Network Disruptions

The promiscuous or off-target activities of enzymes can lead to significant disruptions in metabolic networks. These disruptions may include the siphoning of essential intermediates, the creation of toxic byproducts, or the generation of signaling molecules like reactive oxygen species (ROS). nih.govbiorxiv.org Identifying and predicting these disruptions is a key challenge in systems biology and metabolic engineering. A combination of computational and experimental approaches is employed for this purpose.

A primary methodology involves the use of genome-scale metabolic models (GSMs) . These models are mathematical representations of the entire known metabolic network of an organism. bhsai.org By integrating experimental data, such as transcriptomics or metabolomics, into these models, researchers can simulate metabolic fluxes and predict how the network will respond to genetic or environmental perturbations. bhsai.org

One advanced computational workflow designed specifically to address enzyme promiscuity is MDFlow (Metabolic Disruption due to promiscuous enzyme activity Flow) . nih.govbiorxiv.org This integrated method analyzes metabolic disruptions that may arise from unintended enzymatic reactions. MDFlow operates in a stepwise process:

Prediction of Promiscuous Reactions: It utilizes tools like PROXIMAL, which predicts potential byproducts resulting from promiscuous enzyme activities based on reaction mechanism similarity. nih.gov

Model Augmentation: The host organism's metabolic model is augmented with these predicted promiscuous reactions. biorxiv.org

Simulation and Evaluation: Flux Balance Analysis (FBA) is then used to simulate the augmented model. FBA calculates the flow of metabolites through the network to evaluate how these novel reactions impact cellular objectives, such as growth rate or the production of a target compound. biorxiv.org

This approach can identify instances where the overexpression of an enzyme in a metabolic engineering context leads to the consumption of key intermediates or the production of unforeseen and potentially detrimental compounds. nih.gov For example, simulations can reveal how a promiscuous aminotransferase might convert this compound and L-alanine into L-isoleucine and pyruvate, thereby altering the balance of these crucial metabolites. biorxiv.org

Experimental methodologies are crucial for validating computational predictions and for the direct detection of metabolic disruptions.

Metabolomics: High-throughput analysis of metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can provide a snapshot of the metabolic state of a cell. This can reveal the accumulation of unexpected byproducts or the depletion of key intermediates resulting from off-target enzyme activity. bhsai.org

In Vitro Enzyme Assays: Testing the activity of purified enzymes against a panel of potential non-native substrates, including this compound, provides direct evidence of substrate ambiguity and allows for the kinetic characterization of these off-target reactions. nih.gov

Reactive Oxygen Species (ROS) Detection: Specific assays can measure the production of superoxide and hydrogen peroxide in isolated mitochondria. Such experiments have shown that 2-oxoacid dehydrogenase complexes, including BCKDH acting on this compound, can be significant sources of ROS. nih.govsemanticscholar.org This identifies a specific type of metabolic disruption that may have been previously misattributed to other sources like mitochondrial complex I. nih.gov

The table below outlines these methodologies and their applications in studying metabolic disruptions related to this compound.

| Methodology | Type | Application |

| Genome-Scale Metabolic Modeling (GSMM) | Computational | Simulating global metabolic shifts and identifying systemic effects of altered metabolite concentrations. bhsai.org |

| MDFlow (Metabolic Disruption Flow) | Computational | Predicting specific network disruptions caused by enzyme promiscuity by integrating byproduct prediction (PROXIMAL) and flux balance analysis (FBA). nih.govbiorxiv.org |

| Metabolomics (MS, NMR) | Experimental | Quantifying changes in metabolite pools, including the accumulation of unexpected byproducts or depletion of substrates due to off-target reactions. bhsai.org |

| In Vitro Enzyme Kinetics | Experimental | Directly confirming and quantifying the activity of a specific enzyme with non-primary substrates like this compound. nih.gov |

| ROS Production Assays | Experimental | Measuring the rate of superoxide/hydrogen peroxide generation to identify specific enzymatic sources of oxidative stress. nih.govsemanticscholar.org |

Stereochemical Considerations and Enantiomeric Studies of 3 Methyl 2 Oxopentanoate

Enantiomeric Forms and Biological Relevance

The spatial arrangement of the methyl group at the chiral center dictates the molecule's interaction with the highly specific three-dimensional structures of enzyme active sites. This leads to differential metabolic fates and biological activities for the (S)- and (R)-enantiomers.

In biological systems, the catabolism of the branched-chain amino acid L-isoleucine stereospecifically produces (S)-3-methyl-2-oxopentanoate through the action of branched-chain aminotransferase. nih.gov This (S)-enantiomer is considered the primary, naturally occurring form. The (R)-enantiomer can be formed in vivo through a process of racemization from the (S)-form.

The two enantiomers are metabolized at different rates. The oxidative decarboxylation of the (R)-enantiomer is approximately 50% slower than that of its (S)-counterpart in normal cells. This differential processing is crucial in understanding metabolic fluxes, especially in conditions where the metabolism of branched-chain keto acids is impaired, such as in Maple Syrup Urine Disease (MSUD). In MSUD, the (R)-enantiomer's transamination primarily leads to the formation of L-alloisoleucine, which serves as a key biomarker for the disease.

In some organisms, D-amino acids can be metabolized. For instance, D-amino acid oxidase (DAAO) can catabolize D-isoleucine to produce 3-methyl-2-oxopentanoate. slu.sesjtu.edu.cn The subsequent metabolism of this keto acid is critical, as its accumulation can be toxic. slu.se

Table 1: Metabolic Profile of this compound Enantiomers

| Enantiomer | Primary Origin | Relative Rate of Oxidative Decarboxylation | Key Metabolic Product (Transamination) |

| (S)-3-methyl-2-oxopentanoate | Catabolism of L-isoleucine | Faster | L-isoleucine |

| (R)-3-methyl-2-oxopentanoate | Racemization of (S)-enantiomer | ~50% slower than (S)-enantiomer | L-alloisoleucine |

Enzymes involved in branched-chain amino acid metabolism exhibit distinct preferences for one enantiomer over the other. This stereospecificity ensures the fidelity and efficiency of metabolic pathways.

The initial step in L-isoleucine degradation is catalyzed by branched-chain aminotransferase, which exclusively produces the (S)-enantiomer of this compound. The subsequent and irreversible oxidative decarboxylation is carried out by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. While this complex acts on both enantiomers, its efficiency differs, as noted by the slower degradation of the (R)-form.

Another example of enzymatic stereospecificity is seen with leucine (B10760876) dehydrogenase. This enzyme can be used for the enantioselective amination of the keto acid, a property that is exploited for analytical purposes. ebi.ac.uk Specifically, it facilitates the NADH-dependent reductive amination of (S)-3-methyl-2-oxopentanoate to L-isoleucine and (R)-3-methyl-2-oxopentanoate to L-alloisoleucine, allowing for their distinction and quantification. nih.gov

Table 2: Enzyme Stereospecificity for this compound Enantiomers

| Enzyme | Substrate Enantiomer(s) | Action | Significance |

| Branched-chain aminotransferase | L-isoleucine (produces keto acid) | Stereospecific transamination | Produces exclusively (S)-3-methyl-2-oxopentanoate. |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | (S)- and (R)-enantiomers | Oxidative decarboxylation | Metabolizes both, but with a higher preference for the (S)-form. |

| Leucine Dehydrogenase | (S)- and (R)-enantiomers | Enantioselective amination | Used in analytical methods to differentiate and quantify the enantiomers. ebi.ac.uknih.gov |

Differential Metabolic Processing of (S)- and (R)-Enantiomers

Chiral Separation and Analysis in Research

The structural similarity of the (S)- and (R)-enantiomers necessitates specialized analytical techniques to separate and quantify them individually. Such methods are vital for studying their distinct roles in metabolism and disease.

Chromatography is the cornerstone for the analytical separation of this compound enantiomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, but require a chiral stationary phase (CSP) to achieve resolution.

These chiral columns create a chiral environment where the enantiomers interact differently, leading to different retention times and thus, separation. Common approaches include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification. Derivatization of the keto acids is often performed to increase their volatility for GC analysis. Chiral columns, such as those based on cyclodextrins (e.g., β-cyclodextrin or CHIRASIL-DEX CB), are employed to resolve the enantiomers. google.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also effective for enantiomeric separation. nih.gov This method can be used for both analytical quantification and for preparative separation to obtain pure enantiomers for further study.

In addition to chromatographic techniques, methods based on the stereospecificity of enzymes offer a powerful approach for the quantification of individual enantiomers. An established method involves the use of leucine dehydrogenase for the separate measurement of (S)- and (R)-3-methyl-2-oxopentanoate. ebi.ac.uk

This assay works through the following principle:

The enzyme catalyzes the enantioselective, NADH-dependent amination of the keto acids.

(S)-3-methyl-2-oxopentanoate is converted to L-isoleucine.

(R)-3-methyl-2-oxopentanoate is converted to L-alloisoleucine.

The resulting amino acids, L-isoleucine and L-alloisoleucine, can then be readily quantified using standard amino acid analysis techniques. nih.gov

This enzymatic approach allows for the simultaneous and quantitative determination of all branched-chain 2-oxo acids and has been successfully applied to analyze plasma samples from patients with MSUD. ebi.ac.uk

Advanced Analytical Methodologies for 3 Methyl 2 Oxopentanoate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 3-methyl-2-oxopentanoate from intricate biological samples and for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and other branched-chain keto acids (BCKAs) in biological fluids. nih.govresearchgate.net Due to the lack of a strong chromophore in this compound, derivatization is a common strategy to enhance detection sensitivity, particularly for fluorescence or UV detection. nih.govresearchgate.netjst.go.jp

A prevalent derivatization agent is o-phenylenediamine (B120857) (OPD), which reacts with α-keto acids to form highly fluorescent quinoxalinol derivatives. nih.govjst.go.jp This pre-column derivatization allows for sensitive detection using a fluorescence detector. nih.govjst.go.jp The separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.comresearchgate.net

Methodologies have been developed for the simultaneous analysis of multiple BCKAs, including this compound, in samples like plasma, serum, and cell extracts. nih.govjst.go.jpmdpi.com For instance, one method successfully quantified this compound (also referred to as α-keto-β-methylvaleric acid or KMV) in cell extracts with a linear calibration curve over a range of 0.5 to 50 μM and low limits of detection. jst.go.jp Another approach using HPLC-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) allowed for the determination of this compound in serum and muscle without derivatization, demonstrating the versatility of HPLC when coupled with powerful detectors. mdpi.com

| Technique | Derivatization Agent | Separation Column | Detection Method | Sample Matrix | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | o-phenylenediamine (OPD) | Reversed-Phase C18 | Fluorescence | Plasma, Cell Extracts | nih.govjst.go.jp |

| Reversed-Phase UPLC | None | Waters Acquity BEH C18 | UV | Culture Fluid | researchgate.net |

| HPLC-Q-TOF/MS | None | Agilent Eclipse Plus C18 | Mass Spectrometry (MS) | Serum, Muscle | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches, including Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the metabolic profiling of volatile and thermally stable compounds. However, this compound, being a non-volatile keto acid, requires chemical derivatization prior to GC-MS analysis. nih.govresearchgate.net This process converts the analyte into a more volatile and thermally stable derivative suitable for the gas phase separation.

A widely used derivatization strategy involves a two-step reaction. First, the keto acid is reacted with o-phenylenediamine to form a quinoxalinol. nih.govscispace.com Subsequently, this derivative is silylated, often using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create an O-trimethylsilyl (O-TMS)-quinoxalinol derivative. nih.govresearchgate.netscispace.com This TMS derivative is volatile and provides characteristic mass spectra, enabling both quantification and structural confirmation. nih.govresearchgate.net This approach has been successfully applied to quantify α-keto acids in biological fluids like urine and plasma. nih.govscispace.com

Alternative derivatization reagents such as 1,2-propylenediamine have also been explored, which can react with α-keto acids to form derivatives that can be separated at lower temperatures on a GC column. asianpubs.org Furthermore, methods have been developed for the enantiomeric separation of R- and S-3-methyl-2-oxopentanoate, which involves reductive amination to form the corresponding amino acids (L-isoleucine and L-alloisoleucine) that can then be analyzed by GC-MS. nih.gov

| Derivatization Reagent(s) | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|

| o-phenylenediamine followed by a silylating agent (e.g., BSTFA) | O-trimethylsilyl-quinoxalinol | High sensitivity and specificity, provides characteristic mass spectra. | nih.govresearchgate.netscispace.com |

| 1,2-Propylenediamine | Propyl-quinoxalinolone derivative | Allows for elution and separation at lower GC temperatures. | asianpubs.org |

| L-leucine dehydrogenase (for enantiomeric analysis) | L-isoleucine and L-alloisoleucine | Enables separation and quantification of R and S enantiomers. | nih.gov |

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods are indispensable for the definitive structural elucidation and quantitative analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules, including this compound. ethernet.edu.et Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra of this compound show distinct signals for the different protons in the molecule, with chemical shifts and coupling patterns that are characteristic of its structure. nih.govhmdb.ca For example, the proton on the chiral center at C3 typically appears as a multiplet, coupled to the neighboring methyl and methylene (B1212753) protons. nih.gov

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| C1 (Carboxyl) | ~174.9 | bmrb.iobmrb.io |

| C2 (Keto) | ~214.1 | bmrb.iobmrb.io |

| C3 | ~46.4 | bmrb.iobmrb.io |

| C4 | ~27.2 | bmrb.iobmrb.io |

| C5 | ~13.3 | bmrb.iobmrb.io |

| C3-Methyl | ~16.4 | bmrb.iobmrb.io |

Note: Chemical shifts are approximate and can vary based on solvent and pH. nih.govbmrb.iobmrb.io

Mass Spectrometry (MS) Applications in Metabolic Profiling

Mass spectrometry (MS) is a highly sensitive and specific technique for the detection and quantification of metabolites like this compound in complex biological samples. scispace.commdpi.com It is often coupled with a chromatographic separation method, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), to enhance selectivity. mdpi.comscispace.com

In LC-MS based metabolomics, this compound can be analyzed directly in samples like serum or plasma. mdpi.combezmialem.edu.tr The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule, allowing for its identification. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. hmdb.ca This technique is central to both targeted and untargeted metabolomics studies, where researchers aim to either quantify specific known metabolites or to comprehensively profile all detectable metabolites in a sample. mdpi.com

LC-MS/MS methods have been successfully employed to detect significant changes in the levels of this compound in various disease states. bezmialem.edu.trnih.gov For instance, studies have identified it as a differential metabolite in colorectal cancer and non-alcoholic fatty liver disease. bezmialem.edu.trnih.gov These applications highlight the power of MS in biomarker discovery and understanding metabolic pathway dysregulation. mdpi.comnih.gov

Integrated Analytical Platforms for Comprehensive Metabolomics

To gain a holistic understanding of the role of this compound in biological systems, researchers are increasingly turning to integrated analytical platforms that combine multiple "omics" technologies. nih.govmetabolon.com Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. metabolon.com

Comprehensive metabolomic analysis often involves the use of complementary analytical techniques, such as both LC-MS and GC-MS, to cover a wider range of metabolites with different physicochemical properties. nih.govhep.com.cn NMR spectroscopy can also be integrated into these platforms to provide structural information and quantify highly abundant metabolites. nih.govbiorxiv.org

By integrating data from these platforms, it is possible to place this compound within the context of broader metabolic networks. biorxiv.orgnih.gov For example, untargeted metabolomic analysis can simultaneously measure this compound along with its precursor, isoleucine, and other related metabolites in the branched-chain amino acid pathway. nih.gov This integrated approach is crucial for identifying novel metabolic pathways, discovering biomarkers for diseases, and understanding the complex interplay between different metabolic processes. nih.govmetabolon.comnih.gov The use of such platforms has been instrumental in clinical screening for inborn errors of metabolism and in studying the metabolic signatures of diseases like sepsis and cancer. nih.govnih.gov

Multi-Omics Data Integration for Pathway Analysis

The study of this compound, a key intermediate in branched-chain amino acid (BCAA) metabolism, is significantly enhanced by the integration of multiple omics datasets. researchgate.netnih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive understanding of the molecular pathways influenced by this compound. plos.org Multi-omics analysis allows researchers to move beyond single-level measurements to a more holistic view of biological systems, delineating the flow of information from genetic predisposition to functional outcomes. plos.org

Integrating these diverse datasets is crucial for elucidating the complex role of this compound in various biological states. For instance, in the context of sarcopenia, a geriatric disorder characterized by muscle loss, multi-omics approaches have identified disrupted BCAA catabolism as a prominent and causal pathway. researchgate.net Similarly, in cancer research, such integrative analyses help to identify prognostic biomarkers and understand metabolic reprogramming. nih.govspringermedizin.de By connecting changes in gene expression (transcriptomics) with protein levels (proteomics) and metabolite concentrations (metabolomics), including this compound, researchers can construct detailed metabolic network models. skemman.is

Several computational frameworks and methods have been developed to facilitate this integration. PathIntegrate, for example, is a Python-based tool that integrates multi-omics datasets at the pathway level. plos.org It transforms data from the molecular to the pathway level and then applies predictive models to identify pathways associated with a specific outcome, ranking them by importance and detailing the contribution of each omics layer. plos.org This approach helps to manage the complexity of high-dimensional data and yields more interpretable results, revealing how perturbations in BCAA metabolism, marked by levels of this compound, are linked to disease pathology. researchgate.netplos.org

The table below summarizes the different omics technologies used in the study of BCAA metabolism and their specific contributions to pathway analysis.

| Omics Technology | Description | Contribution to Pathway Analysis | Relevant Findings |

| Genomics | Analysis of the complete DNA sequence. | Identifies genetic variants (e.g., in the BCKDC gene) that may lead to impaired BCAA metabolism and accumulation of this compound. nih.gov | Used to select participants for studies and perform Genome-Wide Association Studies (GWAS) to link genetic variants to metabolite levels. tum.de |

| Transcriptomics | Measures the complete set of RNA transcripts (the transcriptome). | Reveals how gene expression levels within the BCAA catabolic pathway are altered in different conditions. researchgate.net | Identified altered expression of genes involved in glycolysis, TCA cycle, and BCAA catabolism in sarcopenia. researchgate.net |

| Proteomics | Large-scale study of proteins. | Quantifies the abundance of enzymes, such as branched-chain α-keto acid dehydrogenase, which directly process this compound. researchgate.netnih.gov | Validated the prognostic value of specific proteins (e.g., HMGCS1) in cancer immunotherapy response. nih.govspringermedizin.de |

| Metabolomics | Measures the complete set of small-molecule metabolites. | Directly quantifies the levels of this compound and other related metabolites (leucine, isoleucine, valine) in biological samples. researchgate.netnih.govnih.gov | Revealed accumulation of BCAAs in sarcopenia and identified BCAA-related plasma metabolites as prognostic markers in cancer. researchgate.netnih.gov |

Development of Advanced Biochemical Assays for Detection

The accurate quantification of this compound in biological samples is essential for both research and clinical diagnostics, particularly for metabolic disorders like maple syrup urine disease (MSUD), where it serves as a key marker. nih.govhmdb.ca Advanced biochemical assays have been developed to provide sensitive and specific detection of this and other α-keto acids. abcam.com

A prevalent method for α-keto acid detection involves coupled enzymatic reactions that result in a measurable signal, either colorimetric or fluorometric. abcam.comcaymanchem.com In this type of assay, the target α-keto acid, such as this compound, undergoes a transamination reaction. For example, an enzyme like alanine (B10760859) transaminase can transfer an amino group to the keto acid, producing pyruvate (B1213749) in the process. caymanchem.commybiosource.com This pyruvate is then utilized in a subsequent reaction catalyzed by pyruvate oxidase to generate a product like hydrogen peroxide (H₂O₂). caymanchem.com The H₂O₂ is then used to oxidize a probe, resulting in a highly fluorescent or colored compound that can be quantified. abcam.comcaymanchem.com The intensity of the fluorescence or absorbance is directly proportional to the initial concentration of the α-keto acid in the sample.

These assays are typically designed for use in a 96-well microtiter plate format, allowing for high-throughput analysis of various biological samples, including plasma, serum, urine, and tissue homogenates. caymanchem.commybiosource.com The development of fluorometric methods, in particular, has significantly improved the sensitivity of detection compared to traditional colorimetric assays. caymanchem.commybiosource.com Furthermore, specific methods have been established for the analysis of the individual (S)- and (R)-enantiomers of this compound in body fluids, which is critical for detailed metabolic studies. nih.gov

The table below outlines the key characteristics of modern biochemical assays developed for the detection of α-keto acids, which are applicable to this compound.

| Assay Characteristic | Description | Example/Details |

| Principle | Coupled enzymatic reactions leading to a detectable product. | An α-keto acid is converted to pyruvate, which then generates a colorimetric or fluorometric signal via an oxidase and a probe. abcam.commybiosource.com |

| Detection Method | Colorimetric or Fluorometric. | Colorimetric: Measurement of absorbance at a specific wavelength (e.g., 570 nm). Fluorometric: Measurement of fluorescence at specific excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm). abcam.com |

| Sensitivity | The lowest amount of the analyte that can be reliably detected. | Fluorometric assays offer higher sensitivity (e.g., Limit of Detection ~1 µM) compared to colorimetric assays (~13 µM). caymanchem.com |

| Sample Types | Biological fluids and tissues suitable for analysis. | Plasma, serum, urine, cell lysates, and tissue homogenates. caymanchem.com |

| Throughput | The number of samples that can be processed in a given time. | Typically designed for 96-well plate format, enabling the simultaneous analysis of multiple samples, standards, and blanks. mybiosource.com |

| Specificity | The ability of the assay to measure the target analyte without interference from other molecules. | The use of specific enzymes in the coupled reaction series confers specificity for the target class of molecules (α-keto acids). mybiosource.com |

Role of 3 Methyl 2 Oxopentanoate in Biochemical Dysregulation Models

Metabolic Perturbations in Models of Branched-Chain Amino Acid Disorders

3-Methyl-2-oxopentanoate, a branched-chain α-keto acid (BCKA) derived from the essential amino acid isoleucine, plays a significant role in the pathophysiology of branched-chain amino acid (BCAA) metabolic disorders. researchgate.net Its accumulation is a key diagnostic marker for these conditions, most notably Maple Syrup Urine Disease (MSUD). foodb.ca

Biochemical Consequences of Impaired BCKDC Activity in Model Systems

The catabolism of BCAAs, including isoleucine, involves an initial transamination step to form the corresponding BCKAs. researchgate.net Subsequently, the branched-chain α-keto acid dehydrogenase complex (BCKDC) catalyzes the irreversible oxidative decarboxylation of these keto acids. wikipedia.orgnih.gov In disorders like MSUD, the activity of the BCKDC is deficient due to genetic mutations, leading to the accumulation of BCAAs and their respective keto acids, including this compound, in bodily fluids. nih.govmdpi.comacs.org This accumulation is a hallmark of the disease. nih.gov

Animal models have been instrumental in understanding the consequences of impaired BCKDC activity. nih.gov For instance, in PP2Cm deficient mice, a model for BCAA catabolic defects, there is a notable accumulation of BCKAs, including 4-methyl-2-oxopentanoate (B1228126) and 3-methyl-2-oxovalerate, in the liver. frontiersin.org This accumulation reflects the impaired BCKD activity. frontiersin.org Studies using these models are crucial for investigating disease mechanisms and evaluating potential therapies. nih.gov

The buildup of this compound and other BCKAs is believed to be the primary toxic factor in MSUD, contributing to severe neurological symptoms. bevital.no In the brain, high concentrations of BCKAs can lead to a depletion of glutamate (B1630785), which in turn affects the levels of other amino acids and compromises energy metabolism. hmdb.ca

Study of Metabolic Homeostasis Disruption in Relevant Biological Systems

The disruption of metabolic homeostasis due to elevated this compound and other BCKAs extends beyond the direct effects of their accumulation. In model systems, this buildup has been shown to interfere with various cellular processes. For example, in MSUD, the accumulation of these metabolites can disrupt normal metabolic functions.

Studies in rats have shown that methamphetamine dependency can disturb normal metabolic homeostasis, affecting the levels of various metabolites, including a decrease in 3-methyl-2-oxopentanoic acid. nih.gov This highlights the interconnectedness of different metabolic pathways and how perturbations in one can have far-reaching effects. The regulation of BCKDC activity is crucial for maintaining BCAA homeostasis, with phosphorylation inactivating the complex and dephosphorylation activating it. nih.gov This tight control is vital for both conserving and disposing of BCAAs as needed. nih.gov

Association with Other Metabolic Pathways and Conditions in Research Models

Elevated levels of this compound and other BCAA-related metabolites have been increasingly linked to metabolic conditions beyond rare genetic disorders, such as insulin (B600854) resistance and type 2 diabetes (T2D). bevital.nomdpi.com

Investigating Connections to Glucose and Lipid Metabolism in Experimental Models

Research in animal models has provided significant insights into the interplay between BCAA metabolism and glucose and lipid homeostasis. In obese, insulin-resistant ob/ob mice, plasma levels of 3-methyl-2-oxovalerate were found to be increased. researchgate.net Similarly, studies on PP2Cm deficient mice, which have a defect in BCAA catabolism, revealed alterations in glucose metabolism, suggesting that the accumulation of BCKAs may play a role in regulating glucose metabolic processes. frontiersin.org

Furthermore, studies have indicated that an accumulation of toxic BCAA metabolites, rather than the BCAAs themselves, may contribute to mitochondrial dysfunction in pancreatic β-cells, a key factor in the development of T2D. bevital.no In fructose-fed mice, plasma levels of 3-methyl-2-oxovalerate were significantly increased, pointing to a link between dietary factors, BCAA metabolism, and metabolic health. mdpi.com

The table below summarizes findings from various experimental models investigating the link between this compound and glucose/lipid metabolism.

| Model System | Key Findings | Reference |

| ob/ob Mice | Increased plasma levels of 3-methyl-2-oxovalerate. | researchgate.net |

| PP2Cm Deficient Mice | Accumulation of 3-methyl-2-oxovalerate in the liver and altered glucose metabolism. | frontiersin.org |

| Fructose-Fed Mice | Significantly increased plasma levels of 3-methyl-2-oxovalerate. | mdpi.com |

Metabolomic Insights in Animal Models of Metabolic Disease States

Metabolomic studies in animal models have been pivotal in identifying distinct metabolic signatures associated with various disease states. In models of insulin resistance and T2D, 3-methyl-2-oxovalerate has emerged as a significant biomarker. oup.comosti.govnih.gov For instance, in a study on hypoxia-induced insulin resistance in mice during exercise, increased levels of 3-methyl-2-oxobutyrate were associated with lower glucose uptake. osti.gov

Metabolomic profiling of PP2Cm deficient mice showed that 3-methyl-2-oxovalerate was among the top metabolites contributing to the distinct metabolic profile of these animals compared to wild-type controls. frontiersin.org In a study on non-obese individuals with non-alcoholic fatty liver disease (NAFLD), lower levels of 3-methyl-2-oxopentanoic acid were observed, suggesting a potential disruption in amino acid metabolism in this condition. bezmialem.edu.tr These findings underscore the power of metabolomics in uncovering the complex metabolic dysregulation in various diseases.

The table below presents metabolomic findings related to this compound in different animal models of metabolic diseases.

| Animal Model | Disease State | Key Metabolomic Finding | Reference |

| PP2Cm Deficient Mice | BCAA Catabolism Defect | 3-methyl-2-oxovalerate is a key differentiating metabolite. | frontiersin.org |

| Mice during exercise | Hypoxia-induced Insulin Resistance | Increased 3-methyl-2-oxobutyrate associated with lower glucose uptake. | osti.gov |

Role in Cellular Energy Metabolism and Mitochondrial Function Studies

This compound and other BCKAs are key substrates for mitochondrial energy production. nih.gov The BCKDC, located in the mitochondrial inner membrane, channels the products of BCAA catabolism into the tricarboxylic acid (TCA) cycle. wikipedia.org

However, the accumulation of these keto acids can also have detrimental effects on mitochondrial function. Studies have shown that this compound can induce the production of superoxide (B77818) and hydrogen peroxide by mitochondria, particularly from complex II of the electron transport chain. semanticscholar.org This suggests a potential mechanism for cellular damage in conditions where these metabolites are elevated. Furthermore, this compound can act as an inhibitor of 2-oxoglutarate dehydrogenase (OGDH), another key mitochondrial enzyme. mdpi.com

In the context of MSUD, the buildup of BCKAs in the brain can compromise energy metabolism by affecting the malate-aspartate shuttle, a critical pathway for transferring reducing equivalents into the mitochondria. hmdb.ca This disruption of mitochondrial function is thought to contribute to the neurotoxicity observed in the disease.

Impact on Mitochondrial Respiration and ATP Production in Cell Lines

The compound this compound, also known as α-keto-β-methylvalerate (KMV), plays a significant role in cellular energy metabolism, primarily through its interactions with mitochondrial pathways. As a branched-chain α-keto acid (BCAA) derived from the transamination of isoleucine, its catabolism is intricately linked to the function of the mitochondrial respiratory chain and the production of ATP. nih.govrupahealth.com Dysregulation of its metabolism, as seen in conditions like Maple Syrup Urine Disease (MSUD), can lead to profound effects on mitochondrial function. nih.govhmdb.ca

Research has shown that this compound is a substrate for the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov The oxidation of branched-chain 2-oxoacids like this compound can stimulate the production of hydrogen peroxide (H₂O₂). nih.gov Specifically, this compound has been found to induce H₂O₂ production through the BCKDH complex and mitochondrial complex II.

The accumulation of branched-chain ketoacids, including this compound, in MSUD is known to compromise cellular energy metabolism. hmdb.ca This disruption can lead to a depletion of other crucial metabolites and interfere with processes like the malate-aspartate shuttle, which is essential for transferring reducing equivalents into the mitochondria for ATP production. hmdb.ca While high levels are clearly detrimental, some studies on related keto acids suggest that under specific conditions, they might have a stimulatory effect on ATP production. researchgate.net However, the primary consequence of elevated this compound levels in pathological states is impaired mitochondrial energy production.

Table 1: Effects of this compound on Mitochondrial Parameters

| Parameter | Observation | Implication |

| Substrate for BCKDH | Oxidized by the mitochondrial branched-chain α-keto acid dehydrogenase complex. nih.gov | Links isoleucine catabolism directly to mitochondrial metabolism. |

| H₂O₂ Production | Induces H₂O₂ production via BCKDH and mitochondrial complex II. nih.gov | Contributes to mitochondrial reactive oxygen species (ROS) generation. |

| OGDH Inhibition | High concentrations inhibit the 2-oxoglutarate dehydrogenase complex. nih.govsemanticscholar.org | Disrupts the Krebs cycle, potentially reducing ATP synthesis. |

| Energy Metabolism in MSUD | Accumulation compromises overall energy metabolism. hmdb.ca | Leads to cellular energy deficit and contributes to pathology. |

Analysis in Cellular Stress Response Mechanisms

The accumulation of this compound is a key factor in the pathophysiology of Maple Syrup Urine Disease (MSUD), a disorder that serves as a primary model for understanding the cellular stress induced by this compound. nih.govrupahealth.comhmdb.cafoodb.ca Chronically elevated levels of 3-methyl-2-oxovaleric acid are a hallmark of MSUD, leading to a cascade of toxic effects, including neurological damage. nih.govrupahealth.com

A major mechanism of cellular stress induced by this compound is the generation of reactive oxygen species (ROS). nih.gov Studies have demonstrated that the metabolism of this keto acid can lead to the production of H₂O₂ within the mitochondria. nih.gov This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative stress, which is characterized by damage to lipids, proteins, and DNA. The link between the accumulation of branched-chain α-ketoacids and oxidative stress is a significant aspect of the pathology observed in MSUD. acs.org

Interestingly, the role of this compound in cellular stress may be context-dependent. For instance, one study on BV-2 microglia cells suggested that under conditions of hypoxia or oxidative stress, alpha-keto-beta-methyl-n-valeric acid (another name for this compound) might have a protective effect. thegoodscentscompany.comsigmaaldrich.com This highlights the complexity of its biological activities and suggests that its effects could vary based on the cell type and the specific nature of the cellular stressor.

The involvement of this compound in stress responses is not limited to mammals. In the extremely metal-resistant acidophile Sulfobacillus thermotolerans, the metabolic pathways involving the oxidative decarboxylation of this compound are part of the cellular response to high concentrations of arsenic. nih.gov Similarly, in plants, the metabolism of this compound is implicated in the response to various abiotic stresses. researchgate.net These findings from diverse biological systems underscore the fundamental role of branched-chain amino and keto acid metabolism in cellular adaptation to stressful conditions.

Table 2: Role of this compound in Cellular Stress

| Stress Model | Observation | Mechanism |

| Maple Syrup Urine Disease (MSUD) | Accumulation leads to neurotoxicity and cellular damage. nih.govrupahealth.comhmdb.ca | Induction of oxidative stress, disruption of energy metabolism. hmdb.caacs.org |

| ROS Generation | Metabolism leads to the production of H₂O₂ in mitochondria. nih.gov | Contributes to oxidative damage to cellular components. |

| Hypoxia/Oxidative Stress in Microglia | Potential protective effect observed in BV-2 microglia. thegoodscentscompany.comsigmaaldrich.com | The precise mechanism for this protective role requires further investigation. |

| Abiotic/Chemical Stress in Other Organisms | Metabolism is part of the stress response in bacteria and plants. nih.govresearchgate.net | Indicates a conserved role in metabolic adaptation to environmental challenges. |

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis Pathways of 3-Methyl-2-oxopentanoate

The creation of this compound in a laboratory setting can be accomplished through several synthetic routes, each with specific conditions and outcomes. These methods range from traditional organic reactions to sophisticated enzymatic syntheses that allow for precise control over the molecule's stereochemistry.

Multiple chemical pathways have been established for the synthesis of this compound and its esters. These methods often involve multi-step sequences that begin with readily available starting materials.

One common approach is the Claisen condensation . For instance, ethyl this compound can be synthesized through the condensation of ethyl 2-methyl-3-oxobutanonate and ethyl bromoacetate, which, after hydrolysis, yields 3-methyl-4-oxopentanoic acid as an intermediate. Another condensation method involves reacting diethyl oxalate (B1200264) with 2-methyl butyraldehyde (B50154) in the presence of a sodium alkoxide, followed by acidification and extraction. google.com

Oxidation of precursor molecules is another key strategy. The corresponding hydroxy esters, such as ethyl (2S, 3S)-2-hydroxy-3-methylpentanoate and ethyl (2S, 3R)-2-hydroxy-3-methylpentanoate, can be oxidized to yield the desired ketoester. google.comgoogle.com A typical procedure involves the use of pyridinium (B92312) chlorochromate (PCC) in the presence of sodium acetate (B1210297). google.comgoogle.com

Other documented synthetic routes include:

The reaction of 2-methyl butyric acid in a two-step process to generate methyl this compound. google.com

Synthesis starting from hydantoin (B18101) and butanone to create a 2-butylidene hydantoin intermediate, which is then hydrolyzed and reacted with a calcium chloride solution to form the calcium salt of this compound. google.com

Table 1: Overview of Chemical Synthesis Pathways

| Starting Materials | Key Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Ethyl 2-methyl-3-oxobutanonate, Ethyl bromoacetate | Condensation, followed by hydrolysis with concentrated HCl | 3-Methyl-4-oxopentanoic acid (intermediate) | |

| Diethyl oxalate, 2-Methyl butyraldehyde | Sodium alkoxide, acid, calcium chloride | Calcium 3-methyl-2-oxovalerate | google.com |

| (+)-(2S,3S)-2-Hydroxy-3-methylpentanoate ethyl ester | Sodium acetate, Pyridinium chlorochromate (PCC) | (+)-(S)-3-Methyl-2-oxopentanoate ethyl ester | google.comgoogle.com |

| Hydantoin, Butanone | Monoethanolamine, NaOH, CaCl₂ | Calcium (+/-)-3-methyl-2-oxovalerate | google.com |

For applications requiring high stereochemical purity, enzymatic synthesis offers significant advantages over classical chemical methods. Enzymes can catalyze reactions with high enantio- and diastereoselectivity, which is critical for producing specific stereoisomers of this compound.

A key approach is the use of L-amino acid deaminase (LAAD) from organisms like Proteus mirabilis. This enzyme can be used for the efficient production of α-keto-β-methylvalerate (the common name for this compound) from its corresponding amino acid, L-isoleucine. researchgate.net Protein engineering strategies, such as site-directed mutagenesis of the enzyme's substrate-binding cavity, have been employed to improve catalytic efficiency for industrial-scale synthesis. researchgate.net

Ketoreductases (KREDs) are another class of enzymes utilized for stereocontrolled synthesis. These enzymes can perform highly selective reductions. For example, a KRED was used in the dynamic reductive kinetic resolution (DYRKR) of methyl 2-methyl-3-oxopentanoate to stereoselectively synthesize sitophilate, a pheromone. nih.gov This highlights the power of enzymes to deliver one of four possible stereoisomeric products with high selectivity. nih.gov

The synthesis of specific enantiomers can also start from chiral amino acids. For example, (+)-(S)-ethyl this compound and its (−)-(R) antipode have been selectively synthesized from L-(+)-isoleucine and L-(+)-allo-isoleucine, respectively, demonstrating a pathway where the inherent chirality of the starting material directs the final product's stereochemistry. researchgate.net

Chemical Reaction Sequences and Conditions

Synthesis and Characterization of Esters and Salts of this compound

Derivatization of this compound into its esters and salts is common for research applications, altering its physicochemical properties like volatility, solubility, and stability.

Alkyl esters of 3-methyl-2-oxopentanoic acid are valuable as intermediates in organic synthesis. chemicalbook.com Their preparation is typically achieved through esterification or from precursor molecules.

Ethyl this compound : This ester is frequently synthesized for research, particularly in the fragrance and flavor industry. google.comresearchgate.net A common laboratory method is the oxidation of ethyl 2-hydroxy-3-methylpentanoate using reagents like pyridinium chlorochromate. google.comgoogle.com It can also be produced via Claisen condensation between ethyl acetoacetate (B1235776) and ethyl propionate.

Methyl this compound : The methyl ester can be prepared through the direct esterification of 3-methyl-2-oxopentanoic acid with methanol, often catalyzed by an acid like sulfuric acid. prepchem.com Another route involves the reaction of 2-methyl butyric acid. google.com This ester serves as an intermediate in the synthesis of other compounds, such as the polyketide (+)-R-aureothin. chemicalbook.com

Characterization of these esters is performed using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the chemical structure, while chiral high-performance liquid chromatography (HPLC) is used to determine enantiomeric purity. researchgate.net

Table 2: Properties of Selected Alkyl 3-Methyl-2-oxopentanoates

| Compound | Molecular Formula | Boiling Point | Key Application(s) | Reference(s) |

|---|---|---|---|---|

| Ethyl this compound | C₈H₁₄O₃ | 75-80 °C (at 12 Torr) | Fragrance/flavor ingredient, Synthetic intermediate | researchgate.netchemicalbook.com |

| Methyl this compound | C₇H₁₂O₃ | Not widely reported | Synthetic intermediate | google.comchemicalbook.com |

Metal salts of this compound are often prepared to increase the compound's stability and water solubility compared to the free acid, making them suitable for use in biological assays and as nutritional supplements in research studies. google.com

Calcium this compound : The calcium salt is of particular interest in biochemical and nutritional research. google.com One patented synthesis method involves reacting the free α-ketocarboxylic acid with an amine in a non-aqueous solvent to form a soluble salt. This is then treated with a source of calcium ions, causing the substantially insoluble calcium salt to precipitate from the reaction medium. google.com This process has been reported to produce calcium α-keto-β-methylvalerate with a yield of 87% and high purity. google.com Another method involves the reaction of diethyl oxalate and 2-methyl butyraldehyde, followed by salification with an aqueous solution of calcium chloride. google.com The calcium salt is a white, fluffy powder. google.com

Sodium this compound : The sodium salt is commonly used in biochemical studies as a substrate for enzymes like α-keto acid dehydrogenases. chemicalbook.com It is typically prepared by neutralizing 3-methyl-2-oxopentanoic acid with a sodium source, such as sodium hydroxide. The resulting salt is a white powder that is soluble in water and alcohol. thegoodscentscompany.comnih.gov It is commercially available for research use. sigmaaldrich.com

Potassium this compound : While less commonly cited in dedicated synthesis papers compared to the calcium and sodium salts, potassium salts of α-keto acids are also used in research. Their preparation would follow similar principles of neutralization of the free acid with a potassium base.